4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide
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Overview
Description
4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoyl chloride with an appropriate amine.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the benzamide intermediate.
Attachment of the Trichlorophenyl Group: The final step involves the attachment of the trichlorophenyl group through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactivity against specific targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The chloro and trichlorophenyl groups may facilitate binding to enzymes or receptors, while the furan ring can participate in electron transfer reactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-furylmethyl)benzamide: Lacks the trichlorophenyl group, resulting in different chemical properties.
N-(2-Furylmethyl)-N-(2-oxo-2-phenylethyl)benzamide:
4-Chloro-N-(2-thienylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide: Substitutes the furan ring with a thiophene ring, altering its electronic properties.
Uniqueness
The presence of both the furan ring and the trichlorophenyl group in 4-Chloro-N-(furan-2-ylmethyl)-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C20H14Cl4N2O3 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C20H14Cl4N2O3/c21-13-5-3-12(4-6-13)20(28)26(10-15-2-1-7-29-15)11-18(27)25-19-16(23)8-14(22)9-17(19)24/h1-9H,10-11H2,(H,25,27) |
InChI Key |
WOWCSVLDIOHRET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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